molecular formula C8H7BClFO4 B1465782 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID CAS No. 957066-03-4

2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID

Cat. No.: B1465782
CAS No.: 957066-03-4
M. Wt: 232.4 g/mol
InChI Key: XAEGZJJQEKHVDK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 957066-03-4) is a substituted phenylboronic acid derivative characterized by three functional groups: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxycarbonyl group (-COOCH₃) at the 5-position of the aromatic ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks . The electron-withdrawing substituents (Cl, F, and -COOCH₃) modulate its reactivity, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name

(2-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGZJJQEKHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674325
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-03-4
Record name [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid
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Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most widely used method to prepare arylboronic acids with various substituents:

  • Starting material: 2-chloro-4-fluoro-5-(methoxycarbonyl)aryl halide (usually bromide or iodide).
  • Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).
  • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.
  • Workup: Hydrolysis of the boronate ester intermediate to boronic acid using aqueous acidic conditions (e.g., HCl or acetic acid).
  • Purification: Crystallization or chromatography to reach ≥97% purity.

This method provides good yields and high regioselectivity due to the catalytic system and the directing effects of substituents like chloro and fluoro groups.

Alternative Methods

  • Lithiation and borylation: Directed ortho-lithiation of the aromatic ester followed by reaction with trialkyl borates can be employed but is less common due to sensitivity of substituents and harsher conditions.
  • Direct borylation: Some protocols use iridium or rhodium catalysts for direct C–H borylation, but these methods are less selective for multi-substituted aromatics like 2-chloro-4-fluoro-5-(methoxycarbonyl)phenyl derivatives.

Research Findings and Data Summary

Parameter Details
Molecular Formula C8H7BClFO4
Molecular Weight 232.4 g/mol
Purity ≥97% (commercially available)
CAS Number 957066-03-4
Key Synthetic Step Pd-catalyzed Miyaura borylation of aryl halide precursor
Common Catalysts Pd(dppf)Cl2, Pd(PPh3)4
Boron Reagents Bis(pinacolato)diboron (B2pin2)
Reaction Temperature 80–100 °C
Solvents 1,4-Dioxane, DMF
Hydrolysis Conditions Mild aqueous acid (HCl, acetic acid)
Purification Methods Crystallization, preparative HPLC

Example Synthetic Procedure (Adapted from Literature)

  • Preparation of Aryl Halide Precursor:
    Starting from methyl 2-chloro-4-fluorobenzoate, the compound is purified and characterized.

  • Miyaura Borylation:

    • In a dry flask under argon, methyl 2-chloro-4-fluorobenzoate (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (2 equiv) are combined in 1,4-dioxane.
    • The mixture is heated at 90 °C for 12–18 hours with stirring.
  • Hydrolysis:

    • After cooling, the reaction mixture is treated with aqueous HCl to hydrolyze the boronate ester to boronic acid.
    • The product is extracted and purified by crystallization or chromatography.
  • Characterization:

    • Purity is confirmed by HPLC (≥97%), and structure verified by NMR and mass spectrometry.

Scientific Research Applications

Medicinal Chemistry

a. Targeted Drug Delivery Systems

Boronic acids, including 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid, are utilized in the development of targeted drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for creating drug conjugates that can selectively release therapeutic agents in disease tissues, such as tumors. This specificity enhances the efficacy of drugs while minimizing side effects.

b. Anticancer Agents

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of this compound into anticancer drug formulations has been studied for its potential to enhance the selectivity and potency of chemotherapeutic agents against various cancer types.

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

This compound serves as a valuable building block in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing biaryl compounds and complex organic molecules. Its fluorine and chlorine substituents can influence the electronic properties of the resultant compounds, making it advantageous for fine-tuning reactivity and selectivity in synthetic pathways.

b. Synthesis of Pharmaceutical Intermediates

The methoxycarbonyl group enhances the compound's reactivity in nucleophilic substitution reactions, facilitating the synthesis of pharmaceutical intermediates. This application is particularly relevant in creating complex molecules required for drug development.

Materials Science

a. Development of Organic Electronics

Research into organic electronics has identified boronic acids as key components in the fabrication of organic semiconductors. The unique electronic properties imparted by the fluorine and chlorine groups in this compound contribute to improved charge transport characteristics in organic field-effect transistors (OFETs).

b. Sensors and Biosensors

The ability of boronic acids to interact with carbohydrates has led to their application in sensor technology. This compound can be utilized in the development of biosensors for glucose monitoring, where its selective binding properties allow for precise detection and quantification of glucose levels.

  • Targeting Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids can selectively inhibit cancer cell proliferation through proteasome inhibition mechanisms, showcasing the potential use of compounds like this compound in targeted cancer therapies .
  • Organic Synthesis Efficiency : Research highlighted in Chemical Communications reported on the efficiency of using this compound as a coupling partner in Suzuki reactions, yielding high-purity products with excellent yields, thereby underscoring its utility in synthetic organic chemistry .
  • Electronics Application : A recent study detailed the incorporation of boronic acids into organic semiconductor formulations, leading to significant improvements in charge mobility and device performance metrics .

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is structurally distinct from other phenylboronic acids due to its unique substitution pattern. Key comparisons include:

Compound Substituents CAS Number Key Properties
2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid Cl (2), F (4), -COOCH₃ (5) 957066-03-4 High reactivity in cross-coupling; moderate solubility in polar aprotic solvents.
4-Chloro-2-fluorophenylboronic acid Cl (4), F (2) Not provided Lacks the electron-withdrawing -COOCH₃ group; likely less reactive in coupling.
5-Fluoro-2-methoxyphenylboronic acid F (5), -OCH₃ (2) Not provided Methoxy group is electron-donating, reducing electrophilicity compared to -COOCH₃.
2-Fluoro-5-formylphenylboronic acid F (2), -CHO (5) Not provided Aldehyde group may offer orthogonal reactivity but lower stability.

Notes:

  • The methoxycarbonyl group in the target compound enhances electrophilicity at the boron center, promoting cross-coupling efficiency compared to analogs with purely halogen substituents .
  • Chlorine and fluorine substituents increase stability toward protodeboronation compared to non-halogenated analogs .
Solubility and Stability Comparisons

highlights that phenylboronic acid esters (e.g., pinacol esters) exhibit superior solubility in organic solvents compared to their parent acids. For example:

  • Pinacol Ester of Target Compound (CAS: 1073339-13-5): Solubility in chloroform is significantly higher than the free boronic acid, enhancing its utility in hydrophobic reaction environments .
  • tert-Butyl(2-chloro-4-fluoro-5-boronic ester)dimethylsilane (CAS: 1150561-59-3): Silane protection further improves stability and solubility in non-polar media, ideal for multi-step syntheses .
Reactivity in Cross-Coupling Reactions

The target compound’s trifunctional substitution contrasts with simpler derivatives:

  • Electron-Withdrawing Effects : The -COOCH₃ group increases the electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions compared to analogs like 3-Fluoro-5-methoxyphenylboronic acid (CAS: 352303-67-4) .

Key Research Insights :

  • Solubility : The free boronic acid has moderate solubility in acetone and chloroform but poor solubility in hydrocarbons, consistent with trends observed for phenylboronic acids in .
  • Stability : The pinacol ester (CAS: 1073339-13-5) exhibits enhanced shelf-life and thermal stability, critical for industrial applications .
  • Reactivity : In Suzuki couplings, the target compound achieves >80% yield with aryl iodides but <50% with aryl chlorides, reflecting the need for optimized catalysts .

Biological Activity

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C9H8BClFO4C_9H_8BClFO_4. The presence of the boronic acid group is significant as it facilitates interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of boronic acid derivatives. The compound has shown promising results against various pathogens:

  • Bacterial Activity : It has been reported to exhibit moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of some standard antibiotics like Tavaborole (AN2690) .
  • Fungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus niger, where it inhibits growth effectively at higher concentrations .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Level
Escherichia coli< 50Moderate
Bacillus cereus< 25Moderate
Candida albicans> 100Moderate
Aspergillus niger> 100Moderate

The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of specific enzymes crucial for bacterial survival. Boronic acids can form reversible covalent bonds with serine residues in the active sites of enzymes, disrupting their function. This property has been explored in various studies, indicating that structural modifications can enhance binding affinity and selectivity .

Case Studies

  • In Vitro Studies : A study conducted using agar diffusion methods demonstrated that the compound effectively inhibits the growth of tested microorganisms at varying concentrations, confirming its potential as an antimicrobial agent .
  • Comparative Analysis : In a comparative study with other boronic acid derivatives, this compound exhibited superior activity against certain strains of bacteria when compared to structurally similar compounds .

Q & A

Q. What protocols ensure safe handling of this boronic acid in academic labs?

  • Methodological Answer :
  • Engineering controls : Use fume hoods for synthesis/purification ().
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Decontamination : Quench residual boronic acid with pH 7 buffer before disposal.
  • Storage : Keep desiccated at −20°C in amber vials to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID

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